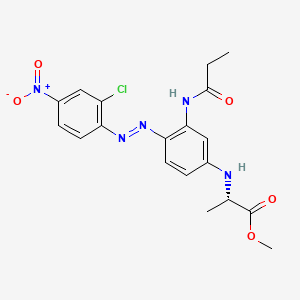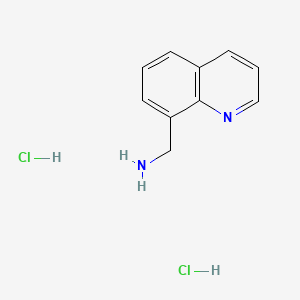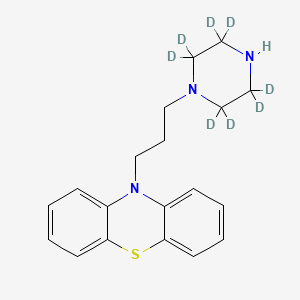![molecular formula C24H28BrNO2 B587068 (S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide CAS No. 1246820-29-0](/img/structure/B587068.png)
(S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains an indene group, which is a polycyclic hydrocarbon, along with an amide group, which is a common functional group in biochemistry and pharmaceuticals. The presence of a bromine atom indicates that it might be involved in electrophilic aromatic substitution reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indene ring and the amide group would likely contribute to its overall shape and properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The bromine atom might be involved in electrophilic aromatic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound is related to a class of compounds that have been synthesized for various research applications, including the study of their chemical properties and potential biological activities. For example, the synthesis and anti-HIV-1 activity of novel 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones involved S-alkylation of related compounds to furnish derivatives, which were then evaluated for their biological activity, highlighting the synthetic pathways and potential for therapeutic application (Danel, Pedersen, & Nielsen, 1998). Similarly, the β-Lithiations of carboxamides to synthesize β-substituted-α,β-unsaturated amides showcase the chemical transformations possible with compounds related to the one , contributing to the field of synthetic organic chemistry (Katritzky, Szajda, & Lam, 1993).
Biological Activities
Compounds structurally related to "(S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide" have been synthesized and evaluated for various biological activities. For instance, the design, synthesis, and anticonvulsant activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides demonstrate the potential therapeutic applications of these compounds in treating epilepsy and related disorders (Kamiński, Rapacz, Filipek, & Obniska, 2016). Moreover, the synthesis of novel N-(naphthalen-1-yl)propanamide derivatives and their evaluation for antimicrobial activity illustrate the potential use of these compounds in combating microbial infections (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Application in Drug Synthesis
The practical synthesis of compounds like 7-{4-[2-(Butoxy)-ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide, an orally active CCR5 antagonist, showcases the application of related compounds in the development of new therapeutic agents, particularly in the treatment of diseases like HIV (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[(1S)-5-bromo-6-phenylmethoxy-7-prop-2-enyl-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28BrNO2/c1-3-8-20-23-18(13-14-26-22(27)4-2)11-12-19(23)15-21(25)24(20)28-16-17-9-6-5-7-10-17/h3,5-7,9-10,15,18H,1,4,8,11-14,16H2,2H3,(H,26,27)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFZQAWYEJXGJV-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1CCC2=CC(=C(C(=C12)CC=C)OCC3=CC=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NCC[C@@H]1CCC2=CC(=C(C(=C12)CC=C)OCC3=CC=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
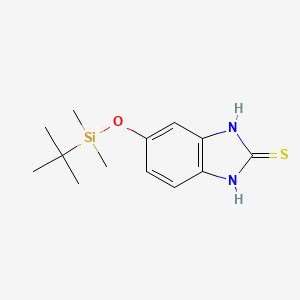
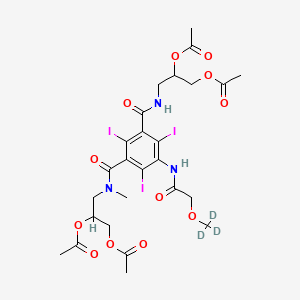
![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide](/img/structure/B586988.png)
![Carbamic acid, [1-(cyanomethyl)propyl]-, 1,1-dimethylethyl ester, (S)- (9CI)](/img/no-structure.png)
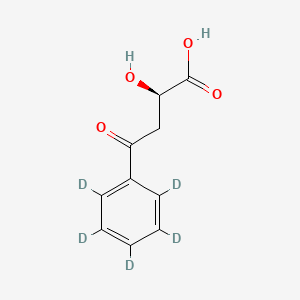
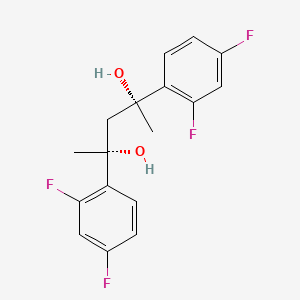
![(2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-2H-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B586999.png)
